Welcome to the BenchChem Online Store!
molecular formula C8H10FNO B1314891 Benzenemethanamine, 3-fluoro-N-methoxy- CAS No. 543730-70-7

Benzenemethanamine, 3-fluoro-N-methoxy-

Cat. No. B1314891
M. Wt: 155.17 g/mol
InChI Key: UZIVOFAFIGZNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06777440B2

Procedure details

Reduction 3-fluorobenzaldehyde O-methyloxime with sodium cyanoborohydride as described in the preparation of compound 3-B gave the title hydroxylamine as a clear oil (60% yield). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.50 (3H, s, OCH3), 4.04 (2H, s, NCH2), 5.75 (1H, broad s, NH), 6.95-7.32 (4H, m, aromatics). The hydrochloride salt was obtained as a white solid: mp 130-131° C. (dec.). Anal. calcd for C8H10FNO—HCl: C, 50.14; H, 5.78; N, 7.31. Found: C, 50.10; H, 5.73; N, 7.38.
Name
3-fluorobenzaldehyde O-methyloxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 3-B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=1.C([BH3-])#N.[Na+]>>[F:11][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[CH2:4][NH:3][O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
3-fluorobenzaldehyde O-methyloxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=CC1=CC(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
compound 3-B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CNOC)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.